molecular formula C22H28O5 B020967 6alpha-Methylprednisone CAS No. 91523-05-6

6alpha-Methylprednisone

Cat. No. B020967
CAS RN: 91523-05-6
M. Wt: 372.5 g/mol
InChI Key: SVYCRJXQZUCUND-PQXSVQADSA-N
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Description

6alpha-Methylprednisone (6α-MP) is a synthetic glucocorticoid recognized for its potent anti-inflammatory properties . It is derived from prednisone, a naturally occurring corticosteroid hormone . In scientific research, 6α-MP has been employed across diverse applications .


Synthesis Analysis

The synthesis of 6alpha-Methylprednisone involves taking a compound I as an initial raw material and subjecting it to etherification, methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination . This synthesis method has the advantages of a short synthesis route, high yield, environment friendliness, and high production sustainability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6alpha-Methylprednisone include etherification, methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination .


Physical And Chemical Properties Analysis

6alpha-Methylprednisone is a white to off-white crystalline powder . Its molecular weight is 374.47 g/mol . It has a low solubility in water but can dissolve in organic solvents .

Scientific Research Applications

Effects in Animal Models

  • Intra-articularly administered 6alpha-methylprednisolone acetate (MPA) was studied in horses with carpal osteochondral fragmentation. This study found that while there were some beneficial effects of MPA on synovial fluid and membrane, articular cartilage erosion and morphologic lesions suggested a possible deleterious effect of intra-articular MPA administration (Frisbie et al., 1998).

Human Clinical Trials and Observations

  • The Second National Acute Spinal Cord Injury Study reported that high-dosage methylprednisolone improves neurologic recovery in spinal-injured humans. The drug showed significant improvement in patients treated within 8 hours after injury (Young & Bracken, 1990).
  • Another study on the role of steroids in acute spinal cord injury suggested that methylprednisolone cannot be recommended for routine use in acute nonpenetrating spinal cord injury. High-dose steroids may be harmful, indicating the need for further investigation (Hurlbert, 2001).
  • High-dose intravenous methylprednisolone was evaluated in the treatment of severe oropharyngeal pemphigus. It was found to be generally safe and effective, with evidence of decrease in signs and symptoms within a week of treatment (Mignogna et al., 2002).

Other Research Applications

  • A study on the disposition of radioactive 17alpha-hydroxy-progesterone 6alpha-methyl-17alpha-acetoxy-progesterone and 6alpha-methylprednisolone in human subjects revealed that the synthetic steroids cleared from plasma at different rates, highlighting the importance of understanding steroid metabolism in clinical effectiveness (Slaunwhite & Sandberg, 1961).
  • Research on glucocorticoid-mediated regulation of utrophin levels in human muscle fibers found that 6alpha-methylprednisolone-21 sodium succinate increases utrophin protein in normal and dystrophin-deficient myotubes, suggesting potential treatment strategies for Duchenne muscular dystrophy (Courdier-Fruh et al., 2002).

Safety And Hazards

6alpha-Methylprednisone is a reproductive toxicant and can cause toxicity to the adrenal gland upon repeated exposure . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . Good manufacturing and industrial hygiene practices should be followed to prevent or reduce contact .

properties

IUPAC Name

(6S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,19,23,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYCRJXQZUCUND-PQXSVQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347908
Record name 6-Methylprednisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Methylprednisone

CAS RN

91523-05-6
Record name 6-Methylprednisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091523056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prednisone, 6.alpha.-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylprednisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-METHYLPREDNISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621XR2W6OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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